4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 5-cyclopropyl-1,2-oxazol-3-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the cyclopropyl group. The morpholine ring is then functionalized with the piperidine-1-carbonyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)pyrrolidine
- 4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)piperazine
Uniqueness
4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
[4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-17(20-6-2-1-3-7-20)16-12-19(8-9-22-16)11-14-10-15(23-18-14)13-4-5-13/h10,13,16H,1-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKJTADEEUVPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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